2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-methylthiobenzamide with a suitable reagent to form the desired benzothiazolone ring .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .
Scientific Research Applications
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-methylbenzothiazole
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole
- 2-Amino-5-methylthiazole
Comparison: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is unique due to its specific structure, which includes a trihydrobenzothiazolone ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the trihydrobenzothiazolone ring may enhance its stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDTBSIZZDZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373403 | |
Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375825-03-9 | |
Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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